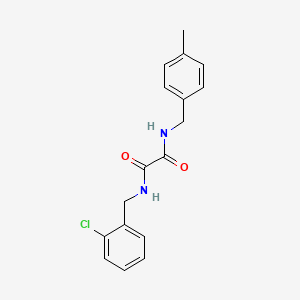![molecular formula C15H22BrNO B5118665 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a chemical compound that has been widely used in scientific research for various purposes. This compound is also known as JNJ-7925476 and has been synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine involves its binding to the kappa opioid receptor. This binding results in the inhibition of the receptor's activity and subsequent downstream signaling pathways. This inhibition leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia, reduce anxiety, and have anti-inflammatory effects. It has also been shown to have a role in the regulation of mood and stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for the kappa opioid receptor. This selectivity allows for the study of the specific role of this receptor in various processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine in scientific research. One direction is the study of its role in the regulation of the immune system. Another direction is the study of its potential therapeutic effects in various pathological conditions, such as chronic pain and mood disorders.
Conclusion:
In conclusion, 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a chemical compound that has been widely used in scientific research for various purposes. Its selectivity for the kappa opioid receptor allows for the study of the specific role of this receptor in various processes. The future directions for the use of this compound in scientific research are numerous, and it is expected that its use will continue to expand in the coming years.
Métodos De Síntesis
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a complex process that involves several steps. The synthesis starts with the reaction of 2-bromo-4-methylphenol with butylbromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with pyrrolidine in the presence of a catalyst to form the final product, 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine has been widely used in scientific research for various purposes. This compound has been used as a potent and selective antagonist for the kappa opioid receptor. It has also been used as a tool to study the role of the kappa opioid receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-13-6-7-15(14(16)12-13)18-11-5-4-10-17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROKCLCUUNWILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7010037 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)


![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)

![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)